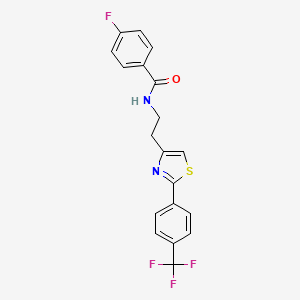

4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

説明

The compound 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide features a benzamide core linked via an ethyl group to a thiazole ring substituted with a 4-(trifluoromethyl)phenyl group. The 4-fluoro substitution on the benzamide and the trifluoromethyl group on the thiazole are critical for electronic and steric properties.

特性

IUPAC Name |

4-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F4N2OS/c20-15-7-3-12(4-8-15)17(26)24-10-9-16-11-27-18(25-16)13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOQHWOJOQYYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactions

Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride (SOCl2) or carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is , with a molecular weight of approximately 384.38 g/mol. The compound features a thiazole ring and trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of thiazole are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that thiazole-containing compounds can target specific pathways involved in tumor growth, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including drug-resistant pathogens. Studies suggest that the incorporation of fluorine atoms enhances the lipophilicity and membrane permeability of these compounds, thereby improving their antibacterial efficacy .

Organic Electronics

In the field of material science, 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide has potential applications in organic electronics. The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of fluorinated groups can enhance the stability and performance of these materials under operational conditions .

Coatings and Polymers

The compound's chemical structure allows it to be used in developing advanced coatings and polymers with enhanced chemical resistance and durability. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical properties, making it valuable for industrial applications .

Pesticidal Activity

Research into the agricultural applications of thiazole derivatives indicates that compounds like 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide may possess pesticidal properties. Preliminary studies suggest effectiveness against various pests and pathogens affecting crops, potentially leading to the development of new agrochemicals that are more environmentally friendly compared to traditional pesticides .

Case Studies

作用機序

The mechanism of action of 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on the Thiazole Ring

4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide ()

This analogue replaces the 4-(trifluoromethyl)phenyl group with a simple phenyl ring. Key differences include:

- Electronic Effects : The phenyl group lacks the electron-withdrawing trifluoromethyl substituent, leading to reduced electronegativity at the thiazole ring.

N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ()

This compound introduces a tetrahydropyran (oxane) ring and a 1,2,4-oxadiazole substituent. Differences include:

Substituent Effects on the Benzamide Core

N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()

This compound replaces the thiazole-ethyl group with a piperazine-ethoxy-ethyl chain and substitutes the benzamide’s 4-fluoro group with a thiophene. Key contrasts:

- Receptor Binding : The piperazine group is common in dopamine D3 receptor ligands (e.g., ), suggesting divergent therapeutic applications compared to the target compound .

- Solubility: The polar cyanophenyl and piperazine groups may enhance aqueous solubility relative to the hydrophobic trifluoromethyl group in the target compound.

Functional Group Comparisons

Ureido and Trifluoromethyl Derivatives ()

Compounds like ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) feature ureido and piperazine groups. Differences include:

Data Tables

Table 1. Structural and Physicochemical Comparisons

Table 2. Spectroscopic Data (IR and NMR)

Research Findings and Implications

- Biological Activity : While direct data are unavailable, analogues with piperazine () or ureido () groups show receptor-binding activity, suggesting the target compound may target similar pathways .

- Excluded Compounds () : Patent exclusions highlight structural features (e.g., thioether linkages, nitro groups) to avoid, guiding future optimization of the target compound’s safety profile .

生物活性

4-Fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound notable for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a thiazole moiety, suggests promising applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.

Chemical Structure

The chemical formula for 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is . The compound's structure can be represented as follows:

Biological Activity Overview

Research has indicated that compounds containing thiazole and trifluoromethyl groups exhibit a range of biological activities. The specific biological activities of 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide remain under investigation but suggest potential as:

- Anticancer Agents : Preliminary studies indicate that thiazole derivatives can inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups has been linked to increased potency against various cancer cell lines.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for developing drugs targeting specific pathways in diseases like tuberculosis and cancer.

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, exploring their biological activities:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study published in MDPI highlighted that thiazole derivatives exhibit significant cytotoxicity against breast cancer cells. The presence of trifluoromethyl groups was correlated with enhanced activity due to increased lipophilicity and electronic properties that facilitate interactions with cellular targets .

- Anti-inflammatory Effects : Research indicated that similar compounds demonstrated the ability to downregulate inflammatory markers in vitro. This suggests that 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide could be a candidate for further development as an anti-inflammatory agent .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that compounds with similar structures could effectively inhibit enzymes associated with drug resistance mechanisms in Mycobacterium tuberculosis. This highlights the potential utility of 4-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide in combating antibiotic resistance .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates but may require purification via column chromatography .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

- Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

How does the fluorination pattern influence the compound’s biological activity?

Advanced Research Question

Fluorine atoms enhance lipophilicity, metabolic stability, and target binding. Key observations:

- 4-Fluoro Benzamide : Improves membrane permeability and resistance to oxidative metabolism, critical for CNS-targeting agents .

- Trifluoromethyl Group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) and reduces off-target interactions .

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., thiazole C-H at δ 7.8–8.2 ppm) and fluorophenyl substituents (19F NMR at δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z 439.1) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between thiazole and benzamide groups) .

Table : Key Analytical Parameters

| Technique | Critical Parameters | Example Data |

|---|---|---|

| 1H NMR | Integration ratios, coupling constants | δ 8.1 (s, 1H, thiazole-H) |

| HPLC | Retention time, peak symmetry | tR = 12.3 min, >98% purity |

| X-ray | Space group, unit cell dimensions | Orthorhombic P212121 |

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from assay conditions, cell lines, or impurities.

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .

- Structural Confirmation : Re-characterize batches with conflicting data via X-ray or 2D NMR .

Case Study : A reported IC50 variation (15 nM vs. 120 nM) for kinase inhibition was traced to DMSO concentration differences (0.1% vs. 1%) in assay buffers .

How can computational methods predict binding affinity to target proteins?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., hydrogen bonding with hinge regions) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Corolate electronic descriptors (e.g., Hammett σ) with bioactivity to guide fluorination .

Example : A QSAR model for thiazole derivatives showed a correlation (R² = 0.89) between trifluoromethyl group position and antibacterial potency .

What in vitro models are suitable for evaluating efficacy against resistant bacterial strains?

Basic Research Question

- MIC Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (CLSI guidelines) .

- Biofilm Disruption : Use crystal violet staining in Pseudomonas aeruginosa biofilms .

- Resistance Induction : Serial passage experiments to monitor MIC shifts over 20 generations .

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The compound is stable at pH 6–8 but hydrolyzes rapidly in acidic conditions (t1/2 = 2 h at pH 1) .

- Thermal Stability : DSC/TGA reveals decomposition above 200°C, suggesting lyophilization for long-term storage .

- Light Sensitivity : UV-Vis spectroscopy shows photodegradation (λmax 290 nm), necessitating amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。